CYP199A4 Enzyme Turnover: Comparative Biocatalytic Substrate Efficiency
In a comparative study of cinnamic acid derivatives as substrates for the cytochrome P450 enzyme CYP199A4, 3,5-dimethoxycinnamic acid exhibited a starkly different catalytic outcome. While 4-methoxycinnamic acid was efficiently oxidized with a product formation rate of 180 nmol nmol-P450⁻¹ min⁻¹, only very low product turnover was observed with 3,5-dimethoxycinnamic acid [1]. This difference is attributed to the meta-substitution pattern, which is incompatible with the enzyme's active site geometry.
| Evidence Dimension | Product formation rate (turnover) for CYP199A4-mediated oxidative demethylation |
|---|---|
| Target Compound Data | Very low product turnover |
| Comparator Or Baseline | 4-Methoxycinnamic acid: 180 nmol nmol-P450⁻¹ min⁻¹ |
| Quantified Difference | Qualitatively described as 'only very low product turnover' vs. 180 nmol nmol-P450⁻¹ min⁻¹ |
| Conditions | In vitro assay using purified CYP199A4 enzyme; RSC Adv., 2016, 6, 55286-55297 |
Why This Matters
For research groups developing biocatalytic processes for cinnamic acid derivatives, this data directly informs substrate selection, making 3,5-dimethoxycinnamic acid a poor choice for CYP199A4-based applications but a potential negative control or a substrate for alternative enzyme systems.
- [1] Chao RR, De Voss JJ, Bell SG. The efficient and selective catalytic oxidation of para-substituted cinnamic acid derivatives by the cytochrome P450 monooxygenase, CYP199A4. RSC Adv. 2016;6:55286-55297. View Source
